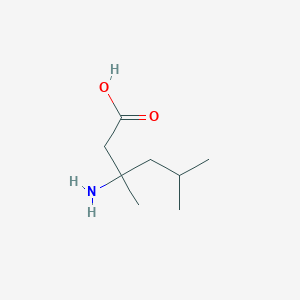

3-Amino-3,5-dimethylhexanoic acid

Description

Significance as a Non-Proteinogenic Amino Acid Building Block

Non-proteinogenic amino acids, those not among the 20 encoded by the standard genetic code, are crucial components in the development of novel molecular structures. nih.govmdpi.com These alternative amino acids are instrumental in creating peptidomimetics, compounds that mimic or block the biological activity of peptides. mdpi.com 3-Amino-3,5-dimethylhexanoic acid, with its distinct structure, offers a unique building block for the synthesis of these peptidomimetics and other complex molecules. ontosight.ai The incorporation of such non-canonical amino acids can enhance the stability and biological function of the resulting molecules. mdpi.com

β-amino acids, a class to which this compound belongs, are of significant interest due to their wide range of pharmaceutical applications. researchgate.net They are vital for creating targeted molecules in the pharmaceutical and agrochemical industries and are used in the development of new drugs and for understanding bimolecular structures. researchgate.net The synthesis of enantiomerically pure β-amino acids is a key area of research, as these molecules serve as important starting materials in organic synthesis. researchgate.net

Context within Branched-Chain Amino Acid Analogues Research

Branched-chain amino acids (BCAAs), such as leucine (B10760876), isoleucine, and valine, are essential amino acids with various physiological roles. nih.goviarc.fr Research into analogues of these BCAAs is driven by the desire to understand their metabolic effects and to develop compounds with modified properties. nih.gov this compound can be considered a constrained analogue of leucine, a BCAA known to play a role in anabolic signaling. nih.govmedchemexpress.com

The study of BCAA analogues helps to elucidate the specific metabolic contributions of each amino acid. For instance, research has shown that isoleucine and valine mediate some of the adverse metabolic effects associated with high BCAA levels, while leucine has different effects. nih.gov By creating and studying synthetic analogues like this compound, researchers can further probe the structure-activity relationships of BCAAs and their receptors.

Historical Perspectives on Structural Derivatives

The exploration of amino acid derivatives has a long history, with a significant focus on synthesizing molecules with specific stereochemistry for various applications. researchgate.netacs.org The development of methods to create enantioselective β-amino acid derivatives has been a continuous area of research. researchgate.net These derivatives are not only used as building blocks for larger molecules but also possess their own biological activities. mmsl.cz

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-amino-3,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-8(3,9)5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |

InChI Key |

OZCCZFOWWISWTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(CC(=O)O)N |

Origin of Product |

United States |

Stereochemical Considerations and Absolute Configuration Studies of 3 Amino 3,5 Dimethylhexanoic Acid

Chirality at the β-Amino Acid Carbon

3-Amino-3,5-dimethylhexanoic acid is a β-amino acid, meaning the amino group is attached to the third carbon (C3) of the hexanoic acid chain. This C3 carbon is a chiral center because it is bonded to four different groups: a hydrogen atom, an amino group (-NH2), a carboxymethyl group (-CH2COOH), and a 1,3-dimethylbutyl group (-CH(CH3)CH2CH(CH3)2). The presence of this chiral center means that the molecule can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-3-Amino-3,5-dimethylhexanoic acid and (S)-3-Amino-3,5-dimethylhexanoic acid, based on the Cahn-Ingold-Prelog priority rules. libretexts.orgwou.edu

Influence of Methyl Substitution on Stereoisomerism

In addition to the chiral center at C3, this compound also possesses a second chiral center at the C5 carbon, which is substituted with a methyl group. The presence of two chiral centers means that the molecule can exist in up to 2^n stereoisomers, where n is the number of chiral centers. In this case, with two chiral centers, there are four possible stereoisomers. libretexts.orgkhanacademy.org These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as chromatography.

The four possible stereoisomers are:

(3R, 5R)-3-Amino-3,5-dimethylhexanoic acid

(3S, 5S)-3-Amino-3,5-dimethylhexanoic acid

(3R, 5S)-3-Amino-3,5-dimethylhexanoic acid

(3S, 5R)-3-Amino-3,5-dimethylhexanoic acid

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C5 | Relationship |

| 1 | R | R | Enantiomer of (3S, 5S) |

| 2 | S | S | Enantiomer of (3R, 5R) |

| 3 | R | S | Enantiomer of (3S, 5R) |

| 4 | S | R | Enantiomer of (3R, 5S) |

Methods for Absolute Configuration Determination

The definitive assignment of the absolute configuration of each stereoisomer requires sophisticated analytical techniques.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral molecules absorb these two types of light differently, resulting in a CD spectrum. Enantiomers will produce mirror-image CD spectra. While CD spectroscopy can distinguish between enantiomers, it is generally not used to determine the absolute configuration from first principles without reference to a known standard or theoretical calculations. For the stereoisomers of this compound, each enantiomeric pair would be expected to show mirror-image CD spectra.

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves crystallizing the compound and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays can be used to create a detailed map of the electron density in the molecule, revealing the precise arrangement of its atoms in space. For the diastereomers of this compound, X-ray crystallography could be used to determine the relative and absolute stereochemistry of a single crystal. By analyzing a crystalline sample of a single stereoisomer, its absolute configuration can be determined, which in turn allows for the assignment of the configuration of its enantiomer.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is used to determine the spatial proximity of atoms within a molecule. It detects the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei. This information can be used to elucidate the relative stereochemistry of a molecule. For this compound, NOESY could be used to establish the relative orientation of the substituents around the C3-C4 and C4-C5 bonds, which would help in assigning the relative stereochemistry of the two chiral centers. By combining this information with data from other techniques, such as X-ray crystallography or by comparing with known standards, the absolute configuration can be inferred.

Theoretical and Computational Investigations of 3 Amino 3,5 Dimethylhexanoic Acid

Molecular Modeling and Conformational Analysis

Currently, there are no published studies that provide a detailed molecular modeling and conformational analysis of 3-Amino-3,5-dimethylhexanoic acid. Such research would typically involve the use of computational methods, such as molecular mechanics and quantum chemistry calculations, to determine the most stable three-dimensional arrangements (conformers) of the molecule. Understanding the conformational landscape is crucial as it dictates how the molecule might interact with biological targets.

For a molecule like this compound, with its flexible hexanoic acid backbone and stereocenters, a variety of low-energy conformations would be expected. A thorough conformational search and analysis would identify these stable structures and provide insights into their relative energies and the barriers to interconversion. This information is fundamental for any subsequent computational studies.

Computational Studies on Structure-Reactivity Relationships

Detailed computational studies on the structure-reactivity relationships of this compound are not yet available in the scientific literature. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to calculate various electronic properties and reactivity descriptors. These descriptors can help in understanding the chemical behavior of the molecule, including its potential reaction mechanisms and sites of electrophilic or nucleophilic attack.

Future research in this area could involve the calculation of properties such as molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and various reactivity indices. This would provide a quantitative basis for predicting its reactivity and could guide the design of new derivatives with tailored properties.

Docking Simulations for Potential Molecular Interactions

There are currently no specific molecular docking simulations reported for this compound in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery and molecular biology for understanding ligand-receptor interactions.

Given the structural similarities of this compound to other pharmacologically active amino acids, it would be a prime candidate for docking studies against various biological targets. Such simulations would require a known protein structure and would aim to predict the binding affinity and mode of interaction of the compound within the protein's active site. The absence of such studies highlights a significant gap in the understanding of the potential biological activity of this compound from a computational perspective.

Biochemical and Biological Interactions of 3 Amino 3,5 Dimethylhexanoic Acid

Enzyme-Substrate Interactions and Mechanism of Action

The interaction of 3-Amino-3,5-dimethylhexanoic acid with enzymes is a key area of study to elucidate its mechanism of action and potential physiological effects.

Currently, there is a lack of specific research detailing the direct influence of this compound on amino acid metabolic pathways. While its structural similarity to natural amino acids suggests potential interactions, dedicated studies are required to understand its specific role, if any, in these complex biochemical processes. General amino acid metabolism involves a series of enzymatic reactions that are crucial for protein synthesis, energy production, and the generation of various bioactive molecules. The introduction of a non-canonical amino acid like this compound could theoretically influence these pathways by acting as a competitive inhibitor or a substrate for enzymes involved, but specific evidence for this compound is not yet available in published research.

Significant research has been conducted on this compound as an inhibitor of carnitine acyltransferases. A study synthesized and tested the racemic mixture of 3-amino-5,5-dimethylhexanoic acid and its individual stereoisomers, R-(-)-7 and S-(+)-7, for their effects on carnitine acetyltransferase (CAT) and carnitine palmitoyltransferases 1 and 2 (CPT-1 and CPT-2) globalchemmall.comnih.gov.

The findings demonstrated that these compounds act as competitive inhibitors of CAT. The racemic mixture (referred to as compound 7 in the study) exhibited a competitive inhibition constant (Ki) of 2.5 mM against CAT nih.gov. Interestingly, the stereoisomers showed different potencies, with the R-(-)-enantiomer having a Ki of 1.9 mM, making it a more potent inhibitor than the S-(+)-enantiomer, which had a Ki of 9.2 mM nih.gov.

In contrast to its effect on CAT, racemic 3-amino-5,5-dimethylhexanoic acid was found to be a weak competitive inhibitor of CPT-2, with a Ki of 20 mM nih.gov. Furthermore, the compound showed no inhibitory effect on CPT-1 at concentrations up to 5 mM globalchemmall.comnih.gov. These results highlight the selectivity of this compound in its interactions with different carnitine acyltransferases.

| Compound | Enzyme | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|---|

| Racemic 3-Amino-5,5-dimethylhexanoic acid | Carnitine Acetyltransferase (CAT) | Competitive | 2.5 mM |

| R-(-)-3-Amino-5,5-dimethylhexanoic acid | Carnitine Acetyltransferase (CAT) | Competitive | 1.9 mM |

| S-(+)-3-Amino-5,5-dimethylhexanoic acid | Carnitine Acetyltransferase (CAT) | Competitive | 9.2 mM |

| Racemic 3-Amino-5,5-dimethylhexanoic acid | Carnitine Palmitoyltransferase 2 (CPT-2) | Competitive | 20 mM |

| Racemic 3-Amino-5,5-dimethylhexanoic acid | Carnitine Palmitoyltransferase 1 (CPT-1) | No Inhibition | N/A (up to 5 mM) |

There is currently no available research that has investigated this compound as a substrate for specific enzymes.

Binding to Molecular Targets and Protein Engineering Applications

The interaction of this compound with specific protein targets is another critical aspect of its biochemical profile.

While there is a substantial body of research on the binding of related gabapentinoid compounds, such as pregabalin and gabapentin, to the α2δ subunit of voltage-gated calcium channels, there is a lack of direct evidence in the available scientific literature confirming the binding of this compound to this protein. The α2δ subunit is a well-established molecular target for drugs that modulate neurotransmission. The structural similarities between this compound and these known α2δ ligands suggest the possibility of interaction, but this remains to be experimentally verified.

Specific studies detailing how this compound modulates the function and activity of particular proteins are not currently available. The inhibitory effects on carnitine acyltransferases, as detailed in section 6.1.2, represent a form of protein function modulation. However, broader investigations into its effects on other proteins and signaling pathways have not been reported.

The scientific literature does not currently contain any studies on the incorporation of this compound into enzyme active sites for the purpose of stabilization. While the use of non-canonical amino acids is a known strategy in protein engineering to enhance enzyme stability and function, there is no specific research to indicate that this compound has been utilized in this context.

Cellular and Subcellular Interaction Dynamics (in vitro studies)

Membrane Interaction and Permeabilization Studies

Information regarding the interaction of this compound with cellular membranes or its capacity to cause membrane permeabilization is not documented in the available scientific literature.

Modulation of Progranulin (PGRN) Levels via Protein Interaction

There are no available studies investigating the direct interaction of this compound with progranulin or its effect on progranulin levels in in vitro systems.

Investigation in Cellular Models for Specific Biochemical Responses

Specific biochemical responses to this compound in any cellular models have not been reported in the scientific literature that was surveyed. Consequently, no data is available to be presented in a tabular format.

Derivatives, Analogues, and Role in Complex Natural Products

Synthesis and Characterization of Stereoisomeric Forms (e.g., (3R)- and (3S)-enantiomers)

The synthesis of the individual stereoisomers of 3-Amino-3,5-dimethylhexanoic acid, the (3R)- and (3S)-enantiomers, presents a significant synthetic challenge due to the quaternary carbon at the 3-position. Stereoselective methods are crucial to obtain enantiomerically pure forms of this β-amino acid. While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of β-amino acids with quaternary centers are applicable. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One common approach involves the conjugate addition of a nucleophile to a suitably substituted α,β-unsaturated ester or amide, where a chiral ligand or auxiliary directs the facial attack of the nucleophile. Another strategy is the asymmetric hydrogenation of a corresponding enamine precursor. The construction of the quaternary center can also be achieved through the alkylation of an enolate derived from a β-amino acid precursor.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |

| (3R)-3-Amino-3,5-dimethylhexanoic acid | (3R)-3-Amino-3,5-dimethylhexanoic acid | C8H17NO2 | 159.23 | (R) at C3 |

| (3S)-3-Amino-3,5-dimethylhexanoic acid | (3S)-3-Amino-3,5-dimethylhexanoic acid | C8H17NO2 | 159.23 | (S) at C3 |

Structural and Functional Analogues

The structural framework of this compound has inspired the synthesis of various analogues with modified functionalities and branching patterns, aimed at exploring structure-activity relationships and developing new bioactive molecules.

The synthesis of other hexanoic acid derivatives with varied branching patterns is an active area of research. nih.gov By altering the position and nature of the alkyl substituents on the hexanoic acid backbone, chemists can fine-tune the steric and electronic properties of the molecule. These modifications can impact how the molecule interacts with biological targets, such as enzymes or receptors. The synthesis of these analogues often employs strategies from asymmetric synthesis to control the stereochemistry of the newly introduced chiral centers.

Incorporation into Peptides and Cyclodepsipeptides

Non-proteinogenic amino acids like this compound and its analogues are valuable components in the construction of novel peptides and cyclodepsipeptides, often conferring unique structural and biological properties. nih.gov

Marine organisms are a rich source of complex natural products with diverse biological activities. Many of these compounds are peptides that contain unusual, non-proteinogenic amino acids. While Homophymine A and Micropeptin EI964 are known to incorporate non-standard amino acid residues, current literature does not definitively identify this compound as a direct constituent of these specific natural products. researchgate.netnih.gov For instance, Micropeptin EI964 contains other unusual amino acids like 3-amino-6-hydroxy-2-piperidone (Ahp). nih.gov The presence of other unique amino acids in these complex structures highlights the biosynthetic versatility of the producing organisms and the importance of non-proteinogenic amino acids in generating molecular diversity.

The incorporation of β-amino acids, such as this compound, into peptide backbones is a powerful strategy in medicinal chemistry. acs.orgresearchgate.net This modification can induce specific secondary structures, such as helices and turns, and can also enhance the peptide's resistance to enzymatic degradation by proteases. acs.org By replacing a standard α-amino acid with a β-amino acid, researchers can alter the peptide's conformation and, consequently, its biological activity. These structure-activity relationship (SAR) studies are crucial for the development of peptide-based therapeutics with improved stability and efficacy. acs.org The unique steric bulk of the 3,5-dimethyl substitution pattern in the target compound can impart specific conformational constraints on the peptide chain.

Isotope-Labeled Derivatives for Mechanistic Pathway Elucidation

The use of isotopically labeled compounds is a powerful technique for elucidating metabolic pathways and reaction mechanisms. In the context of amino acids, stable isotope labeling, followed by analysis using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to trace the fate of these molecules in biological systems. chempep.com While specific studies on isotope-labeled this compound are not extensively documented in publicly available research, the principles and methodologies applied to other branched-chain amino acids (BCAAs) provide a clear framework for how such studies would be conducted. nih.govnih.gov

The primary stable isotopes used in labeling amino acids are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). chempep.com These non-radioactive isotopes can be incorporated into the structure of this compound at specific positions or uniformly, creating a "heavy" version of the molecule. When introduced into a biological system, the labeled amino acid and its metabolites can be distinguished from their unlabeled ("light") counterparts by their difference in mass. nih.gov

Applications in Mechanistic Studies:

Isotope-labeled this compound could be instrumental in a variety of mechanistic studies:

Metabolic Pathway Analysis: By introducing a labeled version of the compound into cells or organisms, researchers could track its conversion into downstream metabolites. nih.gov This would help to identify the enzymes involved in its catabolism and to understand how its breakdown integrates with other metabolic pathways. For instance, studies on other BCAAs have used ¹³C and ¹⁵N labeling to investigate their catabolism and the interplay with other metabolic processes. nih.gov

Enzyme Mechanism Investigation: Isotopically labeled substrates are crucial for probing the mechanisms of enzymes. nih.gov For example, labeling at a specific position that is expected to undergo a chemical change can provide direct evidence for a proposed reaction mechanism. The use of kinetic isotope effects, where the rate of a reaction is altered by isotopic substitution, can also provide valuable insights into the transition state of an enzymatic reaction.

Protein and Peptide Studies: Labeled amino acids can be incorporated into proteins during synthesis. acs.org This allows for the study of protein structure, dynamics, and interactions using NMR spectroscopy. While this application is more common for proteinogenic amino acids, the incorporation of non-proteinogenic amino acids like this compound into peptides can be used to study their structure and function.

Synthesis of Isotope-Labeled Derivatives:

The synthesis of isotope-labeled this compound would likely follow similar synthetic routes as its unlabeled counterpart, but with the introduction of a labeled precursor at a key step. For example, a ¹³C-labeled Grignard reagent could be used in the synthesis to introduce a labeled methyl group. Alternatively, a starting material containing a labeled functional group, such as a ¹³C-labeled nitrile, could be employed. The specific labeling pattern would be designed based on the research question being addressed. acs.org

Analytical Techniques:

The primary analytical tools for studying isotope-labeled compounds are mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. This allows for the clear differentiation between the light and heavy isotopologues of this compound and its metabolites. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for separating complex mixtures of metabolites before their detection. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about a molecule. The presence of isotopes like ¹³C and ¹⁵N can be directly observed in NMR spectra, providing information about the position of the label within the molecule and its chemical environment. acs.org

The table below summarizes the common stable isotopes used in amino acid labeling and their typical applications in mechanistic studies.

| Stable Isotope | Natural Abundance (%) | Typical Applications in Amino Acid Mechanistic Studies |

| Carbon-13 (¹³C) | ~1.1 | Tracing carbon skeletons in metabolic pathways, determining the fate of specific carbon atoms in enzymatic reactions, structural analysis of proteins and peptides by NMR. chempep.comnih.gov |

| Nitrogen-15 (¹⁵N) | ~0.37 | Following the flow of nitrogen in amino acid metabolism, studying transamination reactions, protein identification and quantification in proteomics. chempep.comnih.gov |

| Deuterium (²H) | ~0.015 | Probing kinetic isotope effects to elucidate reaction mechanisms, altering metabolic pathways for therapeutic purposes, protein structure and dynamics studies by NMR. chempep.comnih.gov |

| Oxygen-18 (¹⁸O) | ~0.2 | Investigating the mechanism of enzymatic reactions involving the incorporation or removal of oxygen, such as hydrolysis or oxidation. chempep.com |

While the direct application of isotope-labeled this compound is yet to be widely reported, the established methodologies in the field of metabolic research provide a clear path for its use in future studies to unravel its biochemical significance. chempep.comnih.gov

Strategic Applications in Organic Synthesis and Chemical Biology Research

Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 3-Amino-3,5-dimethylhexanoic acid makes it a significant chiral building block in the asymmetric synthesis of more complex molecules. Chiral building blocks are essential in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is crucial for biological activity or material properties. The use of enantiomerically pure starting materials like (S)-3-Amino-5,5-dimethylhexanoic acid allows chemists to construct intricate molecular frameworks with a high degree of stereochemical control. This is critical in the synthesis of natural products and their analogs, where biological function is often dictated by a precise stereochemistry. The dimethyl substitution on the hexanoic acid backbone provides steric bulk, which can influence the conformational preferences of the resulting molecules, a key factor in designing molecules that can selectively interact with biological targets.

Precursor for Investigational Compounds in Drug Discovery Efforts

In the realm of drug discovery, this compound and its analogs serve as important precursors for the synthesis of investigational compounds. While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of 3-amino acid derivatives has been a fertile ground for identifying new therapeutic agents. For instance, the structurally related compound, (S)-3-(aminomethyl)-5-methylhexanoic acid, is the active pharmaceutical ingredient in Pregabalin, a widely used medication for neuropathic pain and other conditions. This highlights the therapeutic potential residing in this chemical scaffold. Researchers in medicinal chemistry utilize building blocks like this compound to synthesize libraries of novel compounds that are then screened for activity against various diseases. The unique substitution pattern of this amino acid allows for the exploration of new chemical space, potentially leading to the discovery of drugs with novel mechanisms of action or improved pharmacological profiles.

Future Research Perspectives and Emerging Areas

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research on 3-Amino-3,5-dimethylhexanoic acid should explore similar advanced synthetic strategies. The development of novel, cost-effective, and environmentally friendly ("green") synthetic methodologies is crucial. google.com This includes investigating new catalysts, biocatalytic methods, and processes that minimize waste and avoid hazardous reagents, which is particularly important for large-scale production.

Advanced Spectroscopic Characterization of Molecular Conformations

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for elucidating its structure-activity relationship. While basic spectroscopic data exists for many amino acids, advanced techniques can provide deeper insights.

Future studies should employ a range of spectroscopic methods. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), can help to unambiguously assign all proton and carbon signals and reveal through-bond and through-space correlations. Predicted collision cross section (CCS) values, which can be calculated, suggest that ion mobility-mass spectrometry could be a valuable tool for characterizing the size, shape, and conformation of the molecule in the gas phase. uni.lu Computational modeling, in conjunction with experimental data, will be vital for predicting and understanding the stable conformations of the molecule, which is key to how it interacts with biological targets.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 160.13321 | 138.0 |

| [M+Na]+ | 182.11515 | 143.4 |

| [M-H]- | 158.11865 | 136.4 |

| [M+K]+ | 198.08909 | 143.0 |

| [M+H-H2O]+ | 142.12319 | 133.6 |

| Data sourced from computational predictions. uni.lu |

Deepening Understanding of Biochemical Pathway Integration

Initial studies have shown that 3-Amino-5,5-dimethylhexanoic acid acts as a competitive inhibitor of carnitine acyltransferases. acs.org This provides a critical starting point for further biochemical investigation. Future research should aim to unravel the precise molecular interactions between the compound and these enzymes.

Key research questions include determining its inhibitory constants (Ki) with greater precision and understanding how it affects different isoforms of carnitine acyltransferases (e.g., CPT-1 and CPT-2). acs.org Furthermore, its metabolic fate needs to be explored. Investigating whether it is a substrate for other enzymes, how it is metabolized and cleared from cells, and its potential to influence related metabolic pathways, such as fatty acid oxidation and amino acid metabolism, will be crucial. This will provide a comprehensive picture of its physiological effects and its potential as a modulator of metabolic processes.

Design and Synthesis of Next-Generation Analogues for Specific Biological Targets

Building on the known activity of this compound, a promising avenue of research is the rational design and synthesis of next-generation analogues. The original compound was designed as an isosteric analogue of aminocarnitine. acs.org This same principle can be extended to create new molecules with potentially enhanced properties.

By systematically modifying the structure of this compound, researchers can probe the structure-activity relationship (SAR) for its interaction with carnitine acyltransferases or other potential targets. For example, altering the length of the alkyl chain, introducing different functional groups, or constraining the molecule's conformation could lead to analogues with greater potency, improved selectivity, or more favorable pharmacokinetic profiles. The goal is to develop compounds that are highly specific for their intended biological target, which is a key principle in modern drug design. acs.org

Integration with High-Throughput Screening in Academic Settings

High-throughput screening (HTS) has become an indispensable tool in drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds. bmglabtech.com While traditionally the domain of the pharmaceutical industry, HTS is now more accessible in academic and core facilities. bmglabtech.com

Libraries of compounds based on the this compound scaffold could be synthesized and screened against a wide array of biological targets. This approach could uncover entirely new and unexpected biological activities for this class of compounds. HTS assays can be designed to identify inhibitors of specific enzymes, modulators of protein-protein interactions, or compounds that affect cellular pathways in a desired manner. nih.gov The integration of this compound and its future analogues into HTS campaigns represents a powerful strategy for accelerating the discovery of new lead compounds for therapeutic development. bmglabtech.comiff.com

Q & A

What are the key challenges in synthesizing enantiomerically pure 3-Amino-3,5-dimethylhexanoic acid, and how can they be addressed methodologically?

Basic:

The synthesis of this compound requires precise control over stereochemistry due to its branched alkyl chain and amino group. A major challenge is achieving enantiomeric purity, as racemization can occur during synthesis. Traditional methods involve asymmetric hydrogenation or chiral auxiliary-mediated reactions. For example, using (R)- or (S)-configured starting materials (e.g., (R)-3-amino-5,5-dimethylhexanoic acid in ) can guide stereoselectivity.

Advanced:

Advanced approaches employ enzymatic resolution or dynamic kinetic resolution (DKR) to enhance enantiomeric excess (ee). Chiral HPLC or capillary electrophoresis should be used to validate purity, with protocols adapted from branched analogs like 3,3-dimethylhexanoic acid (). Contradictions in reported yields (e.g., 60–85% ee in some studies) necessitate optimization of reaction conditions (temperature, catalysts) and rigorous spectroscopic validation (e.g., -NMR, polarimetry) .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

Basic:

Basic characterization involves FT-IR to identify functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm, amine N-H bend at 1600 cm) and -NMR to confirm methyl branching (δ 20–30 ppm for CH groups). Mass spectrometry (EI-MS) provides molecular weight verification (e.g., [M+H] at m/z 159.23 for CHNO) ( ).

Advanced:

Advanced studies utilize high-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration determination. Computational methods (DFT calculations) can predict electronic properties, such as charge distribution at the amino group, which impacts reactivity. Cross-reference with PubChem data (e.g., InChIKey in ) ensures consistency with established databases .

What role does this compound play in designing peptidomimetics for modulating protein-protein interactions?

Basic:

The compound’s branched structure mimics natural amino acids, making it useful in peptidomimetic scaffolds. Basic applications include substituting α-amino acids in peptide chains to enhance metabolic stability ().

Advanced:

Advanced research leverages its dimethyl groups to induce conformational constraints in peptides, improving target binding affinity. For example, derivatives of similar β,β,β-trialkyl amino acids () have been used to inhibit Sortilin receptors in CNS diseases (). Solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives is recommended, followed by SPR or ITC to quantify binding kinetics .

How should researchers assess the biological activity of this compound in cellular or enzymatic assays?

Basic:

Basic screening involves in vitro assays (e.g., enzyme inhibition using MMP3 or IL-6 targets, as in ). Dose-response curves (0.1–100 µM) and cytotoxicity assays (MTT/WST-1) in relevant cell lines (e.g., neuronal cells for CNS applications) are critical.

Advanced:

Advanced studies use CRISPR-edited cell models or transgenic organisms to evaluate target specificity. For CNS applications, blood-brain barrier (BBB) permeability can be predicted via PAMPA-BBB assays. Contradictory data on efficacy (e.g., conflicting IC values) require orthogonal validation (e.g., SPR vs. fluorescence polarization) .

What are the stability considerations for this compound under experimental storage conditions?

Basic:

The compound is hygroscopic and prone to oxidation. Store at −20°C under argon, with desiccants. Use freshly prepared solutions in PBS or DMSO (<1 week old) to avoid degradation ().

Advanced:

Long-term stability studies (e.g., 6–12 months) should employ accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Polymorphism studies (DSC/XRD) are advised for crystalline forms, as stability varies between enantiomers ( ) .

How can researchers resolve contradictions in literature data regarding the synthetic yields or biological efficacy of this compound?

Basic:

Systematic replication of reported protocols with controlled variables (e.g., catalyst loading, solvent purity) is essential. Cross-check analytical data against PubChem/DSSTox entries ().

Advanced:

Meta-analyses of published datasets (e.g., Bayesian statistics) can identify outliers. Collaborate with open-source platforms (e.g., EPA DSSTox in ) to validate structural annotations. For biological data, use standardized assay protocols (e.g., NIH guidelines) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.